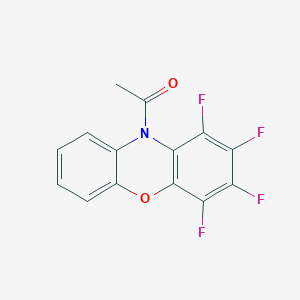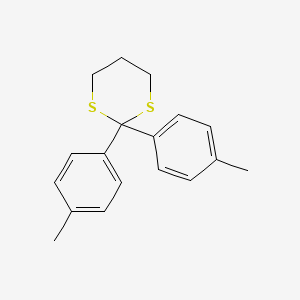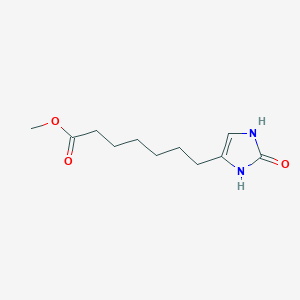![molecular formula C23H28N2O2 B14361636 N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea CAS No. 90173-31-2](/img/structure/B14361636.png)
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring, an acetyl group, and a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea typically involves the reaction of 3-acetyl-2,2-dimethylcyclobutylmethylamine with diphenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The diphenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(phenylmethyl)urea
- N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(benzyl)urea
Uniqueness
N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N’-(diphenylmethyl)urea is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties
Propriétés
| 90173-31-2 | |
Formule moléculaire |
C23H28N2O2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-[(3-acetyl-2,2-dimethylcyclobutyl)methyl]-3-benzhydrylurea |
InChI |
InChI=1S/C23H28N2O2/c1-16(26)20-14-19(23(20,2)3)15-24-22(27)25-21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-21H,14-15H2,1-3H3,(H2,24,25,27) |
Clé InChI |
NEJPKWLBIBNCFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C1(C)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14361554.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)




![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)


![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
